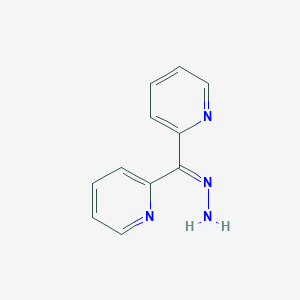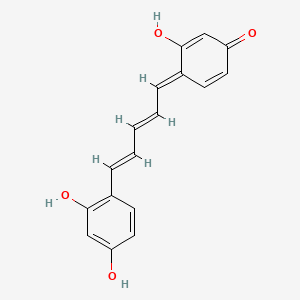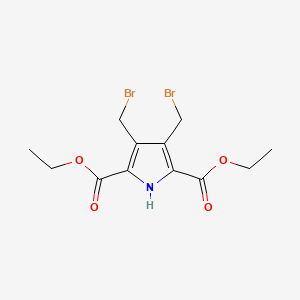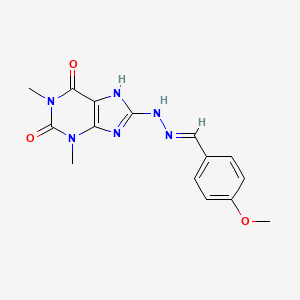
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from p-methoxybenzaldehyde and 1,3-dimethyl-8-xanthinyl hydrazine. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone typically involves the reaction of p-methoxybenzaldehyde with 1,3-dimethyl-8-xanthinyl hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
[ \text{p-Methoxybenzaldehyde} + \text{1,3-dimethyl-8-xanthinyl hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines and aldehydes.
Aplicaciones Científicas De Investigación
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
p-Anisaldehyde: Similar structure but lacks the hydrazone group.
4-Methoxybenzaldehyde: Similar to p-anisaldehyde but with different substituents.
Hydrazones: General class of compounds with the R1R2C=NNH2 functional group.
Uniqueness
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone is unique due to its specific combination of the p-methoxybenzaldehyde and 1,3-dimethyl-8-xanthinyl hydrazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
73664-59-2 |
|---|---|
Fórmula molecular |
C15H16N6O3 |
Peso molecular |
328.33 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N6O3/c1-20-12-11(13(22)21(2)15(20)23)17-14(18-12)19-16-8-9-4-6-10(24-3)7-5-9/h4-8H,1-3H3,(H2,17,18,19)/b16-8+ |
Clave InChI |
AWBHTWKQOSGFQH-LZYBPNLTSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N/N=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


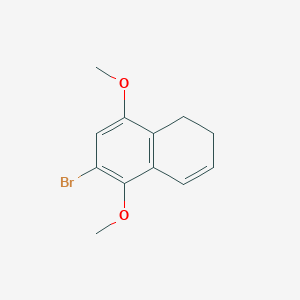
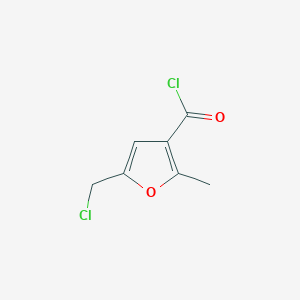
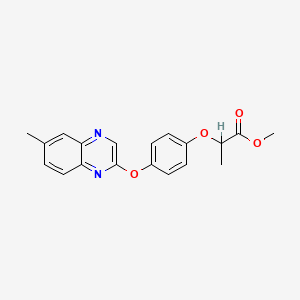

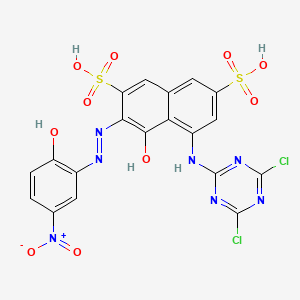



![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

